4-(2-methoxypropan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine
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Overview
Description
4-(2-methoxypropan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a pyrimidine ring substituted with a 2-methoxypropan-2-yl group at the 4-position and a 4-nitrophenyl group at the 6-position, along with an amine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methoxypropan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as a β-diketone or β-ketoester, the pyrimidine ring is formed through cyclization reactions.
Substitution Reactions: The 2-methoxypropan-2-yl group and the 4-nitrophenyl group are introduced through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Processing: Employing continuous flow reactors to streamline the synthesis process, improving efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-methoxypropan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The methoxypropan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-(2-methoxypropan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-methoxypropan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-methoxypropan-2-yl)-6-phenylpyrimidin-2-amine: Lacks the nitro group, which may result in different biological activities.
4-(2-methoxypropan-2-yl)-6-(4-chlorophenyl)pyrimidin-2-amine: Contains a chloro group instead of a nitro group, potentially altering its reactivity and biological properties.
Uniqueness
4-(2-methoxypropan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine is unique due to the presence of both the 2-methoxypropan-2-yl group and the 4-nitrophenyl group, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-(2-methoxypropan-2-yl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-14(2,21-3)12-8-11(16-13(15)17-12)9-4-6-10(7-5-9)18(19)20/h4-8H,1-3H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVAYRPQUSFBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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